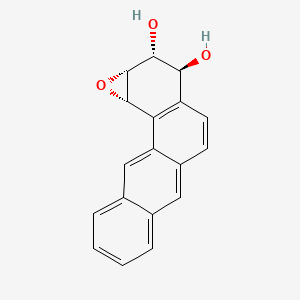
1-(4-Hydroxycyclohexyl)-5-pentylbarbituric acid acetate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid is a synthetic organic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for the treatment of anxiety, insomnia, and seizure disorders. This particular compound is characterized by the presence of an acetyloxy group attached to a cyclohexyl ring, which is further connected to a pentyl chain and a barbituric acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid typically involves a multi-step process:
Cyclohexanol Acetylation: Cyclohexanol is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-acetyloxycyclohexanol.
Barbituric Acid Formation: Barbituric acid is synthesized by the condensation of urea with malonic acid in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves the coupling of 4-acetyloxycyclohexanol with barbituric acid in the presence of a dehydrating agent such as phosphorus oxychloride to form 1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
Aplicaciones Científicas De Investigación
1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: Studied for its effects on the central nervous system and its potential as a sedative or hypnotic agent.
Medicine: Investigated for its potential use in the treatment of anxiety, insomnia, and seizure disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and hypnotic effect, reducing neuronal excitability and inducing sleep or relaxation.
Comparación Con Compuestos Similares
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties but differing in its chemical structure.
Pentobarbital: Known for its use in anesthesia and euthanasia, it has a shorter duration of action compared to 1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid.
Secobarbital: Used primarily for its short-acting sedative effects, it differs in the substitution pattern on the barbituric acid ring.
Uniqueness: 1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the acetyloxy group and the pentyl chain influences its lipophilicity, metabolic stability, and interaction with the GABA receptor, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
4394-22-3 |
|---|---|
Fórmula molecular |
C17H26N2O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[4-(2,4,6-trioxo-5-pentyl-1,3-diazinan-1-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C17H26N2O5/c1-3-4-5-6-14-15(21)18-17(23)19(16(14)22)12-7-9-13(10-8-12)24-11(2)20/h12-14H,3-10H2,1-2H3,(H,18,21,23) |
Clave InChI |
TVOSRCWHNOKHEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
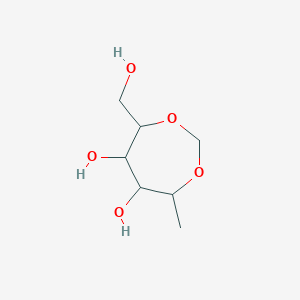
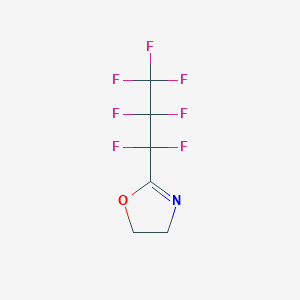
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)

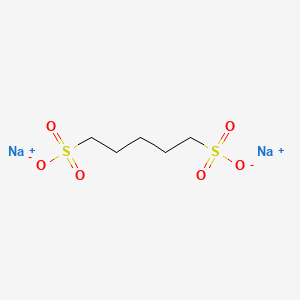
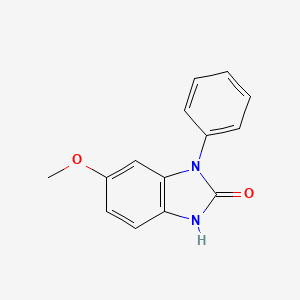
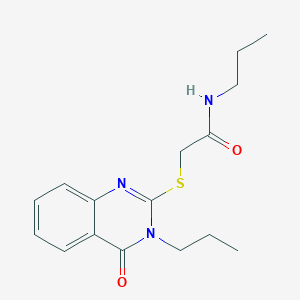

![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)


